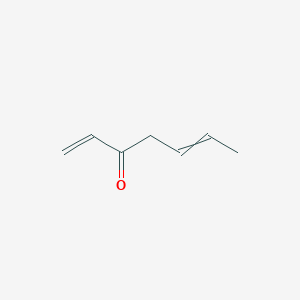![molecular formula C38H55N9O12S B1147981 DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester] CAS No. 216453-51-9](/img/new.no-structure.jpg)
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester]: is a specialized biotinylation reagent used in biochemical and molecular biology applications. This compound is designed to label proteins and other biomolecules with biotin, facilitating their detection and purification. The inclusion of a 2,4-dinitrophenyl (DNP) group allows for easy quantification of biotinylation through absorbance measurements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DNP-X-Biocytin-X, SE involves several key steps:
Formation of Biotin-X: Biotin is reacted with an aminohexanoic acid spacer to form Biotin-X. This spacer helps to separate the biotin moiety from its point of attachment, enhancing its binding efficiency.
Introduction of DNP Group: The Biotin-X is then reacted with 2,4-dinitrophenyl chloride to introduce the DNP group.
Coupling with L-Lysine: The DNP-Biotin-X is coupled with L-lysine to form DNP-X-Biocytin-X.
Activation with Succinimidyl Ester: Finally, the compound is activated with succinimidyl ester to form DNP-X-Biocytin-X, SE, making it reactive towards primary amines on proteins and other biomolecules.
Industrial Production Methods: Industrial production of DNP-X-Biocytin-X, SE follows similar synthetic routes but on a larger scale, often involving automated synthesis and purification systems to ensure high yield and purity. The process includes rigorous quality control measures to ensure consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The succinimidyl ester group reacts with primary amines on proteins and other biomolecules, forming stable amide bonds.
Hydrolysis: In aqueous environments, the succinimidyl ester can hydrolyze, which is why reactions are typically carried out in anhydrous conditions.
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues on proteins), buffers (e.g., phosphate-buffered saline), and organic solvents (e.g., dimethyl sulfoxide).
Conditions: Reactions are typically performed at room temperature or slightly elevated temperatures to enhance reaction rates. Anhydrous conditions are preferred to prevent hydrolysis of the succinimidyl ester.
Major Products:
Biotinylated Proteins: The primary product of the reaction is a biotinylated protein or biomolecule, which can be detected and purified using avidin or streptavidin conjugates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protein Labeling: Used to label proteins with biotin for subsequent detection and purification.
Quantification: The DNP group allows for quantification of biotinylation through absorbance measurements.
Biology:
Cell Tracing: Biocytin derivatives are used as cell tracers in neuroscience and cell biology.
Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-streptavidin pull-down assays.
Medicine:
Diagnostics: Used in diagnostic assays to detect specific proteins or antibodies.
Therapeutics: Potential use in targeted drug delivery systems where biotinylated drugs are delivered to specific cells using avidin or streptavidin conjugates.
Industry:
Biotechnology: Widely used in the biotechnology industry for the purification of biotinylated proteins and other biomolecules.
Wirkmechanismus
Mechanism:
Biotinylation: The succinimidyl ester group reacts with primary amines on proteins, forming stable amide bonds and attaching the biotin moiety.
Detection: The biotinylated proteins can be detected using avidin or streptavidin conjugates, which bind strongly to biotin.
Quantification: The DNP group allows for quantification of biotinylation through absorbance measurements at 360 nm.
Molecular Targets and Pathways:
Primary Amines: The primary targets are the primary amines on lysine residues of proteins.
Biotin-Avidin Interaction: The strong interaction between biotin and avidin or streptavidin is utilized for detection and purification.
Vergleich Mit ähnlichen Verbindungen
Biotin-NHS (N-Hydroxysuccinimide): Another biotinylation reagent that reacts with primary amines but lacks the DNP group for quantification.
DSB-X Biotin: Contains a similar spacer but is used for different labeling applications.
Biocytin Hydrazide: Used for labeling aldehyde groups on biomolecules.
Uniqueness:
DNP Group: The presence of the DNP group allows for easy quantification of biotinylation, which is not available in many other biotinylation reagents.
Long Spacer: The seven-atom aminohexanoyl spacer enhances the accessibility of biotin to the biotin-binding sites of avidin and streptavidin, improving binding efficiency.
Eigenschaften
CAS-Nummer |
216453-51-9 |
|---|---|
Molekularformel |
C38H55N9O12S |
Molekulargewicht |
861.97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






